molecular formula C15H21NO4 B14006209 Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate CAS No. 169750-61-2

Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate

Cat. No.: B14006209
CAS No.: 169750-61-2
M. Wt: 279.33 g/mol
InChI Key: PLMKEGYOWLWBQX-UHFFFAOYSA-N
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Description

Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(methoxymethoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-oxopiperidine-1-carboxylate with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-(methoxymethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(methoxymethoxy)piperidine-1-carboxylate is unique due to its methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where such properties are desired.

Properties

CAS No.

169750-61-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl 4-(methoxymethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-18-12-20-14-7-9-16(10-8-14)15(17)19-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

PLMKEGYOWLWBQX-UHFFFAOYSA-N

Canonical SMILES

COCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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